molecular formula C10H9NO2 B1303825 4-(2-Oxiranylmethoxy)benzenecarbonitrile CAS No. 38791-92-3

4-(2-Oxiranylmethoxy)benzenecarbonitrile

Cat. No.: B1303825
CAS No.: 38791-92-3
M. Wt: 175.18 g/mol
InChI Key: WREXVDPOLDOXJL-UHFFFAOYSA-N
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Description

4-(2-Oxiranylmethoxy)benzenecarbonitrile is an organic compound with the molecular formula C₁₀H₉NO₂ and a molecular weight of 175.19 g/mol . It is a specialty product often used in proteomics research . The compound features an oxirane ring (epoxide) attached to a benzenecarbonitrile moiety, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-(2-Oxiranylmethoxy)benzenecarbonitrile can be synthesized through the reaction of 4-hydroxybenzonitrile with epichlorohydrin in the presence of a base such as potassium carbonate . The reaction is typically carried out under reflux conditions in an inert atmosphere. Here is a detailed synthetic route:

    Reactants: 4-hydroxybenzonitrile, epichlorohydrin, potassium carbonate.

    Conditions: The mixture is heated to 120°C for 5 hours in a sealed tube.

    Procedure: After the reaction, the mixture is filtered, and the filtrate is diluted with water. The product is extracted with ethyl acetate, washed with saturated sodium chloride solution, dried over sodium sulfate, and concentrated under reduced pressure.

Industrial Production Methods

In an industrial setting, the synthesis can be scaled up by using larger quantities of reactants and solvents. For example, epichlorohydrin and potassium carbonate are added to a stirred solution of p-cyanophenol in acetonitrile, and the reaction mixture is refluxed under an inert atmosphere . The hot solution is then filtered, and the filtrate is concentrated to give a clear oil, which is crystallized from di-isopropyl ether to yield the product .

Chemical Reactions Analysis

Types of Reactions

4-(2-Oxiranylmethoxy)benzenecarbonitrile undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The epoxide ring can be opened by nucleophiles such as amines, thiols, and alcohols.

    Oxidation: The compound can be oxidized to form corresponding diols or other oxidized products.

    Reduction: The nitrile group can be reduced to form amines.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include amines, thiols, and alcohols. The reaction typically occurs under mild conditions with the use of a base.

    Oxidation: Reagents such as hydrogen peroxide or peracids can be used for oxidation reactions.

    Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation can be employed.

Major Products

    Nucleophilic Substitution: The major products are substituted benzenecarbonitriles with the nucleophile replacing the epoxide ring.

    Oxidation: The major products are diols or other oxidized derivatives.

    Reduction: The major products are amines derived from the reduction of the nitrile group.

Scientific Research Applications

4-(2-Oxiranylmethoxy)benzenecarbonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(2-Oxiranylmethoxy)benzenecarbonitrile involves its reactivity due to the presence of the epoxide ring and the nitrile group. The epoxide ring is highly strained and can undergo ring-opening reactions with nucleophiles, leading to the formation of various substituted products. The nitrile group can participate in reduction reactions to form amines, which can further react to form other derivatives.

Comparison with Similar Compounds

4-(2-Oxiranylmethoxy)benzenecarbonitrile can be compared with other similar compounds such as:

    4-(2-Oxiranylmethoxy)benzonitrile: Similar structure but different functional groups.

    4-(2-Oxiranylmethoxy)benzaldehyde: Contains an aldehyde group instead of a nitrile group.

    4-(2-Oxiranylmethoxy)benzoic acid: Contains a carboxylic acid group instead of a nitrile group.

The uniqueness of this compound lies in its combination of an epoxide ring and a nitrile group, which provides distinct reactivity and versatility in organic synthesis .

Properties

IUPAC Name

4-(oxiran-2-ylmethoxy)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO2/c11-5-8-1-3-9(4-2-8)12-6-10-7-13-10/h1-4,10H,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WREXVDPOLDOXJL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(O1)COC2=CC=C(C=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70377392
Record name 4-[(Oxiran-2-yl)methoxy]benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70377392
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38791-92-3
Record name 4-[(Oxiran-2-yl)methoxy]benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70377392
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Epichlorohydrin (800 mL) and K2CO3 (414 g) were added to a stirred solution of p-cyanophenol (238 g) in 2.0 L MeCN and the reaction mixture was refluxed under inert atmosphere for 2 h. The hot solution was filtered and the filtrate concentrated to give a clear oil. This was crystallized from di-iso-propyl ether to give the sub-title compound in 75% yield.
Quantity
800 mL
Type
reactant
Reaction Step One
Name
Quantity
414 g
Type
reactant
Reaction Step One
Quantity
238 g
Type
reactant
Reaction Step One
Name
Quantity
2 L
Type
solvent
Reaction Step One
Yield
75%

Synthesis routes and methods II

Procedure details

The sub-title compound was prepared in 75% yield according to the procedure described International Patent Application WO 99/31100 (i.e. by reaction between p-cyanophenol and epichlorohydrin).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Yield
75%

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